Boiling Point: Intermediate Distillation Behavior
The predicted boiling point of 1-(2,4-dichloropyridin-3-yl)ethanol (293.5 ± 35.0 °C at 760 mmHg) is approximately 21.6 °C lower than that of its 2,6-dichloro isomer (315.1 ± 37.0 °C) , indicating measurably higher volatility. This difference directly impacts distillation-based purification protocols, solvent removal efficiency, and vapor-phase handling. The 2,4-isomer's boiling point falls between the lighter mono-chloro analog (119 °C at 7 Torr) and the heavier 2,6-isomer, providing a practical middle-ground for thermal processing without excessive energy input or decomposition risk.
| Evidence Dimension | Boiling Point (predicted, 760 mmHg unless noted) |
|---|---|
| Target Compound Data | 293.5 ± 35.0 °C |
| Comparator Or Baseline | 1-(2,6-Dichloropyridin-3-yl)ethanol: 315.1 ± 37.0 °C; 1-(2-Chloropyridin-3-yl)ethanol: 119 °C (at 7 Torr) |
| Quantified Difference | 21.6 °C lower than 2,6-isomer; ~174.5 °C higher than mono-chloro analog under different pressure conditions |
| Conditions | Predicted values from SciFinder/ACD/Labs software; 760 mmHg reference pressure |
Why This Matters
A 21.6 °C boiling point differential between the two dichloro isomers enables preferential selection of the 2,4-isomer when lower distillation temperatures are required for thermally sensitive downstream intermediates, directly influencing process scalability and energy cost calculations.
